molecular formula C10H9BrN2O2 B8085137 Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8085137
M. Wt: 269.09 g/mol
InChI Key: IGRIXOIBIPPFBM-UHFFFAOYSA-N
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Description

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring. It has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid. This is achieved by reacting pyridine with malononitrile in an anhydrous organic solvent to form the intermediate product, which is then brominated to yield 6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid . The final step involves esterification of the carboxylic acid with ethanol in the presence of a suitable catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.

    Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine are employed.

Major Products

The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, dehalogenated derivatives, and coupled products with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The bromine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIXOIBIPPFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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